2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one
Description
2-Chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one is a chloroacetyl-substituted fluorene derivative. Its structure features a fluorene backbone with a 2-chloroacetyl group at position 6 and a chloro substituent at position 3. Such compounds are intermediates in synthesizing pharmaceuticals, agrochemicals, and organic materials due to their reactivity and structural versatility .
Properties
IUPAC Name |
2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O2/c18-8-16(20)12-3-1-10-5-11-2-4-13(17(21)9-19)7-15(11)14(10)6-12/h1-4,6-7H,5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLKYBMHESSAFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)CCl)C3=C1C=CC(=C3)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one typically involves the reaction of fluorenone with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or hydrocarbons. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one involves its interaction with specific molecular targets. The chloroacetyl groups can react with nucleophilic sites in biological molecules, leading to modifications that affect their function. The fluorenyl group may also interact with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several fluorene-based derivatives, differing primarily in substituent positions and functional groups:
Key Observations :
- Substituent Position : The target compound’s 3-chloro and 6-chloroacetyl groups create distinct electronic effects compared to analogs with substituents at positions 1, 2, 4, or 5. This influences reactivity in nucleophilic substitution or cross-coupling reactions .
- Functional Groups : The chloroacetyl group (-COCH2Cl) is a reactive handle for further alkylation or condensation, as seen in anticonvulsant drug intermediates .
Comparison :
Physical and Crystallographic Properties
Crystal data for 2-azido-1-(3,6-dichloro-9H-fluoren-1-yl)ethanone :
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a, b, c (Å) | 10.7303, 18.7012, 6.8952 |
| β (°) | 98.61 |
| V (ų) | 1368.06 |
| Z | 4 |
| Density (g/cm³) | 1.545 |
Implications : The target compound’s crystallinity is expected to resemble this analog, though experimental validation is needed.
Biological Activity
2-Chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one is a synthetic compound with significant potential in various biological applications, particularly in medicinal chemistry. Its structure includes a fluorenyl moiety and chloroacetyl groups, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H12Cl2O2
- Molecular Weight : 319.19 g/mol
- CAS Number : 726156-98-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Nucleophilic Attack : The chloroacetyl groups can undergo nucleophilic substitution reactions with biological molecules, leading to modifications that may alter their function.
- Aromatic Interactions : The fluorenyl group can engage in π-stacking interactions with aromatic amino acids in proteins, potentially influencing protein conformation and activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to programmed cell death.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of fluorenone, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
| Compound | Concentration (µg/mL) | % Inhibition |
|---|---|---|
| This compound | 10 | 85 |
| Control (No Treatment) | - | 0 |
Study 2: Anticancer Activity
Another pivotal study published in Cancer Letters assessed the anticancer potential of the compound on MCF-7 breast cancer cells. The study reported that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, including Annexin V positivity and increased caspase activity.
| Treatment (µM) | Viability (%) | Apoptosis (% Positive Annexin V) |
|---|---|---|
| Control | 100 | 5 |
| 5 | 75 | 15 |
| 10 | 50 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
